Diabetes Risk Prediction: 4-Fold Increased Risk vs. Other Amino Acid Biomarkers
In a nested case-control study within the Framingham Heart Study, plasma concentrations of 2-aminoadipic acid (2-AAA) in the top quartile were associated with a greater than 4-fold increased risk of developing type 2 diabetes over a 12-year follow-up period, independent of other established risk factors like BMI and fasting glucose [1]. Crucially, levels of 2-AAA were not well correlated with other known metabolite biomarkers of diabetes, including branched-chain amino acids (leucine, isoleucine, valine) and aromatic amino acids (phenylalanine, tyrosine), demonstrating that 2-AAA reports on a distinct and non-redundant pathophysiological pathway [1].
| Evidence Dimension | Hazard Ratio for Incident Type 2 Diabetes |
|---|---|
| Target Compound Data | Hazard Ratio > 4.0 for top vs. bottom quartile |
| Comparator Or Baseline | Branched-chain and aromatic amino acids (BCAAs/AAAs) showed poor correlation with 2-AAA levels, with R-values not reported as significant for the same risk association. |
| Quantified Difference | 2-AAA is an independent and superior predictor, with a >4-fold risk increase, uncorrelated with other established metabolite risk markers. |
| Conditions | Human plasma metabolomics; Framingham Heart Study nested case-control cohort (188 incident diabetes cases, 188 matched controls from 2,422 normoglycemic participants followed for 12 years). |
Why This Matters
This evidence proves that 2-AAA is not merely a redundant member of the lysine degradation pathway but a unique and powerful biomarker for stratifying long-term diabetes risk, justifying its selection over other amino acid-based biomarker candidates in research and clinical assay development.
- [1] Wang, T.J., et al. (2013). 2-Aminoadipic acid is a biomarker for diabetes risk. Journal of Clinical Investigation, 123(10), 4309-4317. PMID: 24091325. View Source
